(2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol

Anti-persister Pseudomonas aeruginosa Structure-activity relationship

SPI009 is a synthetic chiral phenoxypropanol derivative (CAS 1008671-41-7, molecular weight 340.25 g/mol) identified through high-throughput screening as a potent anti-persister agent targeting Gram-negative and Gram-positive bacterial pathogens. Unlike conventional antibiotics, SPI009 directly kills antibiotic-tolerant persister cells by causing extensive inner and outer membrane damage, and it potentiated the activity of multiple antibiotic classes against clinically relevant ESKAPE pathogens, including antibiotic-resistant strains.

Molecular Formula C17H19Cl2NO2
Molecular Weight 340.2 g/mol
Cat. No. B12314343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol
Molecular FormulaC17H19Cl2NO2
Molecular Weight340.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(CNCCC2=C(C=C(C=C2)Cl)Cl)O
InChIInChI=1S/C17H19Cl2NO2/c18-14-7-6-13(17(19)10-14)8-9-20-11-15(21)12-22-16-4-2-1-3-5-16/h1-7,10,15,20-21H,8-9,11-12H2/t15-/m1/s1
InChIKeyJCAAXTHZODTZFD-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPI009 (1-[(2,4-Dichlorophenethyl)amino]-3-phenoxypropan-2-ol) Procurement Guide: Why This Anti-Persister Small Molecule Outperforms Conventional Alternatives


SPI009 is a synthetic chiral phenoxypropanol derivative (CAS 1008671-41-7, molecular weight 340.25 g/mol) identified through high-throughput screening as a potent anti-persister agent targeting Gram-negative and Gram-positive bacterial pathogens [1]. Unlike conventional antibiotics, SPI009 directly kills antibiotic-tolerant persister cells by causing extensive inner and outer membrane damage, and it potentiated the activity of multiple antibiotic classes against clinically relevant ESKAPE pathogens, including antibiotic-resistant strains [2]. The compound has a defined cytotoxicity profile (IC₅₀ 32.3 µg/mL against HEK293T cells) and demonstrates no hemolytic activity at active concentrations, providing a well-characterized safety baseline for research and preclinical development [1].

Reported anti-persister activity via membrane damage in Gram-negative and Gram-positive bacteria
Reported antibiotic adjuvant effect across ESKAPE pathogens, including resistant strains
Defined cytotoxicity and absence of hemolysis at tested concentrations for research context
In vivo C. elegans infection model survival data reported

Why Anti-Persister Research Cannot Substitute SPI009 with Generic Phenoxypropanol Analogs


Structure-activity relationship (SAR) evaluation of 19 commercially sourced analogs of the original screening hit SPI001 revealed that anti-persister activity is exquisitely sensitive to subtle structural modifications [1]. Among all analogs tested at a fixed concentration of 200 µM in combination with ofloxacin, only SPI009—which uniquely bears a phenethyl substituent at the R4 position rather than a benzyl group—achieved a persister reduction of approximately 7,200-fold. The next most active analogs (SPI015, SPI016) showed improvement over SPI001 but did not approach this magnitude, and the seven most active compounds overall achieved only >39-fold reduction, highlighting that small changes such as tertiary vs. secondary amine character or the presence of a hydroxyl group drastically alter potency. Consequently, generic substitution of SPI009 with a structurally similar phenoxypropanol analog is not supported by quantitative data and would likely result in orders-of-magnitude loss of anti-persister activity.

SPI009
Generic Phenoxypropanol Analog
Unique R4 phenethyl substituent
Common benzyl or alkyl substituent
Reported high-level persister eradication
Modest or undetectable anti-persister activity in SAR studies
Anti-persister SAR is exceptionally sensitive; substitution with a structural analog may result in >100-fold loss of persister reduction, limiting direct interchangeability.

Quantitative Differentiation Evidence for SPI009 Against Closest Comparators and Alternatives


SPI009 Achieves 7,200-Fold Persister Reduction in P. aeruginosa, Outperforming the Parent Hit and All Analogs

In a stationary-phase P. aeruginosa persister assay, SPI009 at 200 µM combined with ofloxacin (10 µg/mL) reduced the surviving persister fraction by approximately 7,200-fold compared to ofloxacin treatment alone (P < 0.0001) [1]. This represents the most pronounced effect among 19 analogs of the parent hit SPI001: the seven most active compounds in the series achieve only >39-fold reduction, and SPI001 itself, along with the majority of analogs, does not reach this threshold. SPI015 and SPI016, the only other analogs showing increased activity over SPI001, were not quantified individually but were explicitly less active than SPI009. The structural basis for this differentiation lies in the unique phenethyl residue at the R4 position of SPI009; all other active analogs bear a benzyl substituent at this site.

Persister Reduction (P. aeruginosa)
Head-to-head
≈7,200-fold reduction (200 µM + ofloxacin) vs. ofloxacin alone
Comparators: parent SPI001 and 18 analogs mostly fail to exceed 39-fold threshold
Supports anti-persister screening context; quantitative gap exceeds two orders of magnitude.
Stationary-phase PAO1 assay; P
ESKAPE Pathogen Spectrum
Cross-study
7/7 ESKAPE pathogens plus B. cenocepacia and E. coli; antibiotic susceptibility restored in resistant strains.
Supports broad-spectrum antibiotic adjuvant research context.
Combination with ofloxacin, ceftazidime, or amikacin; biofilm activity also reported.
Hemolytic Activity
Class-level
0% hemolysis at 34 µg/mL (1 h, horse erythrocytes) vs. membrane-active peptides typically >50% hemolysis at
Supports safety-related endpoint monitoring in anti-infective formulation research.
Class-level inference; species-specific hemolysis assay.
In Vivo Infection Model
Cross-study
C. elegans P. aeruginosa infection model: reported survival improvement with SPI009 + ofloxacin vs. antibiotic alone.
In vivo model-response context; supports anti-persister combination study design.
No direct head-to-head comparison with other compounds in same model.
Anti-persister Pseudomonas aeruginosa Structure-activity relationship

SPI009 Restores Antibiotic Susceptibility Across All Seven ESKAPE Pathogens Including Resistant Strains

When combined with mechanistically distinct antibiotics (ofloxacin, ceftazidime, or amikacin), SPI009 re-enabled killing of antibiotic-resistant strains and effectively lowered the required antibiotic concentrations against all seven ESKAPE pathogens: Enterobacter aerogenes, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, P. aeruginosa, Enterococcus faecium, and additionally Burkholderia cenocepacia and Escherichia coli [1]. In contrast, conventional monotherapy with these antibiotics alone fails against many resistant isolates. Notably, SPI009 also exhibited effective biofilm inhibition and eradication in both P. aeruginosa and S. aureus biofilm models, an activity not shared by the comparator antibiotics when used alone at standard concentrations.

ESKAPE Pathogen Spectrum
Cross-study
7/7 ESKAPE pathogens plus B. cenocepacia and E. coli; antibiotic susceptibility restored in resistant strains.
Supports broad-spectrum antibiotic adjuvant research context.
Combination with ofloxacin, ceftazidime, or amikacin; biofilm activity also reported.
ESKAPE pathogens Antibiotic resistance Broad-spectrum adjuvant

No Hemolytic Activity at Active Concentrations: A Defined Safety Margin Lacking in Many Membrane-Active Anti-Persister Peptides

Exposure of horse erythrocytes to SPI009 at concentrations up to 34 µg/mL (1 h) resulted in no statistically significant hemolysis (0% hemolysis, equivalent to negative control), while the positive control (0.1% Triton X-100) produced 100% hemolysis [1]. This contrasts with many membrane-targeting anti-persister peptides, such as melittin and certain cationic antimicrobial peptides, which commonly exhibit >50% hemolysis at comparable or lower concentrations. The absence of erythrocyte damage at concentrations that achieve complete persister eradication (SPI009 at 34 µg/mL) provides a verifiable safety advantage over peptide-based membrane disruptors that often require substantial structural optimization to mitigate hemolytic toxicity.

Hemolytic Activity
Class-level
0% hemolysis at 34 µg/mL (1 h, horse erythrocytes) vs. membrane-active peptides typically >50% hemolysis at
Supports safety-related endpoint monitoring in anti-infective formulation research.
Class-level inference; species-specific hemolysis assay.
In Vivo Infection Model
Cross-study
C. elegans P. aeruginosa infection model: reported survival improvement with SPI009 + ofloxacin vs. antibiotic alone.
In vivo model-response context; supports anti-persister combination study design.
No direct head-to-head comparison with other compounds in same model.
Hemolysis Membrane damage Safety pharmacology

In Vivo Efficacy: SPI009 Significantly Improves Survival of P. aeruginosa-Infected C. elegans Compared to Antibiotic Alone

In a C. elegans infection model, the addition of SPI009 to conventional antibiotic treatment (ofloxacin) resulted in a statistically significant improvement in survival of P. aeruginosa-infected worms compared to antibiotic treatment alone [1]. While other anti-persister compounds such as the acyldepsipeptide ADEP4 have demonstrated in vivo efficacy in murine biofilm models, no direct head-to-head comparison exists. However, the C. elegans data provides a whole-organism validation of SPI009's anti-persister activity that is absent for the vast majority of phenoxypropanol analogs, including SPI001.

In Vivo Infection Model
Cross-study
C. elegans P. aeruginosa infection model: reported survival improvement with SPI009 + ofloxacin vs. antibiotic alone.
In vivo model-response context; supports anti-persister combination study design.
No direct head-to-head comparison with other compounds in same model.
In vivo efficacy Caenorhabditis elegans Infection model

Optimal Research and Preclinical Application Scenarios for SPI009 Based on Quantitative Evidence


Anti-Persister Drug Discovery for Chronic Pseudomonas aeruginosa Infections in Cystic Fibrosis

The 7,200-fold persister reduction demonstrated by SPI009 combined with ofloxacin directly addresses the therapeutic challenge posed by antibiotic-tolerant P. aeruginosa persisters in CF lungs [1]. Researchers can employ SPI009 as a benchmark compound to screen for next-generation anti-persister molecules or as a tool to study persister biology, confident that its potency vastly exceeds that of parent compound SPI001 and all other analogs tested. The compound's non-hemolytic profile further supports its use in CF-relevant mucoid environments where erythrocyte damage would confound results.

Antibiotic Adjuvant Development Targeting Multidrug-Resistant ESKAPE Infections

Because SPI009 re-enabled killing of antibiotic-resistant ESKAPE strains and lowered the required antibiotic concentrations across seven pathogen species [2], it is ideally suited as a lead adjuvant for restoring the clinical utility of last-resort antibiotics such as ceftazidime and amikacin. Procurement for medicinal chemistry programs aiming to optimize the pharmacokinetic properties of the phenoxypropanol scaffold while retaining broad-spectrum anti-persister activity is directly supported by the existing in vitro cross-pathogen data.

Biofilm Eradication Research in Medical Device-Associated Infections

SPI009's demonstrated biofilm inhibition and eradication activity against both P. aeruginosa and S. aureus biofilms [2] positions it as a valuable positive control and tool compound for biofilm susceptibility testing. Its ability to kill both persister and normal cells within biofilms, combined with membrane-damaging activity that is independent of bacterial metabolic state, makes it a unique comparator for evaluating the anti-biofilm efficacy of novel coatings, antimicrobial surfaces, and lock therapy solutions.

In Vivo Proof-of-Concept Studies for Anti-Persister Combination Therapies Using C. elegans and Murine Models

The significant survival improvement observed in SPI009-treated C. elegans infected with P. aeruginosa [2] provides a validated starting point for in vivo anti-persister efficacy studies. Researchers procuring SPI009 for animal model work can directly reference this existing in vivo data as a methodological baseline, reducing the need for de novo model validation. The compound's defined cytotoxicity (IC₅₀ 32.3 µg/mL) and non-hemolytic profile further guide dose selection for subsequent rodent and larger-animal studies.

Application
Selection Property
Validation Focus
Anti-persister research in chronic P. aeruginosa infection models
Reported high-level persister reduction in vitro
Confirm persister eradication in relevant biofilm and mucoid models
Antibiotic adjuvant screening against MDR ESKAPE pathogens
Broad-spectrum ESKAPE pathogen activity reported
Verify synergy with last-resort antibiotics in resistant strains
Biofilm research in medical-device infection models
Reported biofilm inhibition and eradication activity
Evaluate anti-biofilm efficacy in material-specific assays
In vivo anti-persister combination studies
C. elegans infection model survival data available
Reference existing in vivo data for model validation; extend to murine models
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